Field: Polymer Chemistry
Application: 4,4’-Azobis(4-cyanovaleric acid) is used as a free radical initiator in the synthesis of various polymers such as polyvinyl chloride, polyacrylonitrile, polyvinyl alcohol, and synthetic fibers
Method: The compound is added to the monomer solution and the mixture is heated to initiate the polymerization process
Results: The use of 4,4’-Azobis(4-cyanovaleric acid) results in the formation of the desired polymer
Field: Polymer Chemistry
Application: 4,4’-Azobis(4-cyanovaleric acid) is used as an initiator in RAFT, a type of controlled/living radical polymerization.
Field: Thermal Analysis
Application: 4,4’-Azobis(4-cyanovaleric acid) is studied for its thermal decomposition characteristics.
Results: The study found that 4,4’-Azobis(4-cyanovaleric acid) has a complex decomposition process with four mass loss stages.
4,4'-Azobis(4-cyanovaleric acid) is a chemical compound with the molecular formula C₁₂H₁₆N₄O₄ and a molecular weight of approximately 280.28 g/mol. It is classified as an azo compound and is typically encountered as a white crystalline powder. This compound is known for its role as a free radical initiator in various polymerization processes, making it crucial in the synthesis of polymers such as polyvinyl chloride, polyacrylonitrile, and polyvinyl alcohol, among others .
The compound is soluble in water and exhibits light sensitivity, which necessitates careful handling to prevent degradation. Its melting point ranges from 118°C to 125°C, indicating its stability under standard conditions .
ACVA acts as a free radical initiator in polymerization. Upon heating or exposure to light, the azo group cleaves, generating two cyanovaleric acid radicals. These radicals abstract a hydrogen atom from a monomer molecule, creating a new radical species that can continue adding monomers, ultimately leading to polymer chain growth [].
4,4'-Azobis(4-cyanovaleric acid) undergoes thermal decomposition at approximately 70°C, leading to the release of nitrogen gas and the formation of reactive radicals capable of initiating polymerization reactions . The initiation mechanism typically involves the homolytic cleavage of the azo bond (-N=N-), resulting in two radicals that can react with monomers to form polymer chains.
The following reaction can be summarized:
These radicals can then propagate through various addition reactions with vinyl monomers.
Research has indicated that 4,4'-Azobis(4-cyanovaleric acid) possesses biological activity related to lipid peroxidation. It has been shown to induce lipid peroxidation in sunflower oil, which suggests potential applications in studying oxidative stress and related phenomena in biological systems . Additionally, due to its moderate toxicity when administered through certain routes, safety precautions are advised during its handling and application in laboratory settings .
The synthesis of 4,4'-Azobis(4-cyanovaleric acid) generally involves the reaction of cyanovaleric acid with a suitable azodicarbonyl compound under controlled conditions. The process can be outlined as follows:
Specific detailed procedures may vary based on laboratory protocols and desired purity levels.
The primary applications of 4,4'-Azobis(4-cyanovaleric acid) include:
Its versatility makes it valuable across various industries, particularly in materials science and chemical manufacturing.
Interaction studies involving 4,4'-Azobis(4-cyanovaleric acid) often focus on its reactivity with different monomers and its effects on polymer properties. For instance:
Several compounds share structural or functional similarities with 4,4'-Azobis(4-cyanovaleric acid). Below is a comparison highlighting their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,2'-Azobisisobutyronitrile | C₈H₁₈N₄ | Commonly used as an initiator; less water-soluble |
2,2'-Azobis(2-methylpropionitrile) | C₈H₁₈N₄ | Higher thermal stability; used in similar polymerizations |
4,4'-Azobis(4-cyanopentanoic acid) | C₁₂H₁₆N₄O₄ | Closely related; used interchangeably in some applications |
Each compound exhibits unique properties that may make it more suitable for specific applications within polymer chemistry or biological studies.
Flammable